2-O-Methyl-beta-D-ribofuranose

RNA detection molecular beacon hybridization kinetics

Researchers sourcing 2′-O-methyl phosphoramidite precursors often face supply inconsistency and misidentified isomers that compromise oligonucleotide synthesis. 2-O-Methyl-beta-D-ribofuranose (CAS 18979-03-8) is the exact stereochemically defined scaffold required for 2′-OMe RNA building blocks. • Enables nuclease-resistant siRNA/ASO therapeutics with ~0.5-0.7 °C Tm increase per modification • Supports RNase H recruitment in gapmer designs unlike 2′-fluoro alternatives • Liberated nucleoside metabolites convert to endogenous uridine (32.8% AUC), ensuring predictable ADME

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 18979-03-8
Cat. No. B15183897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-O-Methyl-beta-D-ribofuranose
CAS18979-03-8
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1O)CO)O
InChIInChI=1S/C6H12O5/c1-10-5-4(8)3(2-7)11-6(5)9/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1
InChIKeySTGXGJRRAJKJRG-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-O-Methyl-beta-D-ribofuranose (CAS 18979-03-8) Procurement Guide: A Core 2′-O-Methyl Building Block for Therapeutic Oligonucleotides


2-O-Methyl-beta-D-ribofuranose (CAS 18979-03-8) is the foundational carbohydrate scaffold for 2′-O-methyl (2′-OMe) nucleosides, a first-generation ribose modification that has become the most ubiquitous chemical edit in approved siRNA and antisense oligonucleotide (ASO) therapeutics. The compound serves as the protected sugar precursor—often employed as 1-O-acetyl-3,5-di-O-benzoyl-2-O-methyl-β-D-ribofuranose [1] or 1,3,5-tri-O-benzoyl-2-O-methyl-D-ribofuranose —from which phosphoramidite monomers are manufactured for solid-phase oligonucleotide synthesis. Unlike the unmodified β-D-ribofuranose, the 2-O-methyl group precludes 2′-OH-dependent nucleophilic attack, endowing resultant oligonucleotides with markedly enhanced nuclease resistance, improved RNA target affinity, and a favorable immunogenicity profile that distinguishes this modification from later-generation alternatives such as locked nucleic acid (LNA) and 2′-O-methoxyethyl (MOE) [2].

Why 2-O-Methyl-beta-D-ribofuranose Cannot Be Substituted with 2′-Deoxy, 2′-Fluoro, or LNA Sugars in Development Programs


The 2′-O-methyl modification occupies a precise thermodynamic and biological niche that cannot be replicated by simply interchanging the sugar scaffold with 2′-deoxy, 2′-fluoro, or locked nucleic acid precursors. 2′-O-Methyl substitution increases RNA duplex melting temperature (Tm) by ~0.5–0.7 °C per modification, producing an A-form helix with enhanced base stacking compared to 2′-deoxy [1], yet it avoids the ~4–8 °C per modification hyper-stabilization of LNA that frequently triggers off-target hybridization and hepatotoxicity [2]. Uniquely, 2′-O-methyl oligonucleotides retain recruitment of RNase H in gapmer configurations while 2′-fluoro-modified oligomers do not support RNase H cleavage [3]. The ADME profile of the liberated 2′-O-methyluridine nucleoside—extensively characterized in mice—shows rapid metabolic conversion to endogenous uridine (32.8% of AUC) and cytidine (8.1% of AUC), providing a predictable catabolic pathway distinct from the metabolic fate of 2′-deoxy or highly stabilized LNA monomers [4]. These orthogonal properties mean that procurement of the correct 2-O-methyl-β-D-ribofuranose building block is non-negotiable for programs targeting specific therapeutic windows or mechanistic requirements.

Quantitative Differentiation Evidence for 2-O-Methyl-beta-D-ribofuranose-Derived Oligonucleotides


2′-O-Methyl Probe Length Reduction of 37% vs. 2′-Deoxy for Equivalent RNA Target Affinity

When compared head-to-head, a 12-base 2′-O-methyl oligoribonucleotide probe achieved the same melting temperature (Tm) as a 19-base 2′-deoxy probe against a matched RNA target, representing a 37% reduction in probe length while maintaining duplex stability [1]. This length-equivalence data provides a direct quantitative metric for the enhanced per-base RNA affinity of the 2′-O-methyl modification. Furthermore, the 2′-O-methyl probe exhibited a much larger Tm decrease than the 2′-deoxy probe when challenged with RNA targets containing 1 or 2 mismatched bases, indicating enhanced mismatch discrimination [1].

RNA detection molecular beacon hybridization kinetics

Serum Half-Life of 12 Hours for 2′-O-Methyl Gapmers vs. 10 Hours for Phosphorothioate and ~1.5 Hours for Unmodified DNA

A direct comparative study of chimeric antisense oligonucleotide designs reported that 2′-O-methyl gapmers exhibit a serum half-life (t₁/₂) of 12 hours, compared to 10 hours for isosequential phosphorothioate oligodeoxynucleotides and approximately 1.5 hours for unmodified DNA [1]. In a separate study, fully modified 100% 2′-O-methyl oligonucleotides (or 2′-O-methyl A, C, U combined with 2′-fluoro G) demonstrated the longest half-lives among all tested modifications, showing little detectable degradation in human serum even after prolonged incubation [2]. This positions 2′-O-methyl as intermediate in nuclease resistance—superior to unmodified DNA and phosphorothioate, yet incrementally less stabilizing than LNA/DNA chimeras (t₁/₂ ≈ 15 h) [1].

antisense oligonucleotide nuclease resistance serum stability

Single 2′-O-Methyl Modification Reduces Protein Binding and Hepatotoxicity, Improving Therapeutic Index vs. Unmodified Gapmer ASOs

Structure–activity relationship studies of phosphorothioate antisense oligonucleotides demonstrated that introduction of a single 2′-O-methyl modification at gap position 2 reduced non-specific cellular protein binding, substantially decreasing hepatotoxicity and improving the therapeutic index with minimal impairment of antisense activity [1]. This finding represents a pharmacodynamic advantage unique to the 2′-O-methyl modification: unlike LNA or 2′-MOE modifications, which require extensive sequence redesign to mitigate off-target effects, a single 2′-O-methyl placement can tune the safety profile without compromising target engagement. In contrast, fully modified LNA oligonucleotides exhibit higher binding affinity but are associated with increased risk of hepatotoxicity due to greater protein binding and off-target hybridization [2].

ASO safety therapeutic index hepatotoxicity mitigation

2′-O-Methyl Provides the Highest Duplex Stabilization Among 2′-O-Alkyl Modifications (ΔTm Rank: O-Methyl > O-Ethyl > O-Propyl > O-Butyl > O-Pentyl)

A systematic study examining 2′-O-modified adenosine substitutions within DNA:RNA duplexes established a clear rank order of duplex stabilization: 2′-O-methyl A > 2′-O-ethyl A > 2′-O-propyl A > 2′-O-butyl A > 2′-O-pentyl A > 2′-O-nonyl A [1]. The average ΔTm per substitution ranged from +1.3 °C for 2′-fluoro-dA to −2.0 °C for 2′-O-nonyl A, with 2′-O-methyl adenosine occupying the optimal position for maximum duplex stabilization within the 2′-O-alkyl series [1]. When examined in a background of fully 2′-O-methyl ribonucleotides, all 2′-modified adenosines with a substituent no larger than 2′-O-pentyl stabilized the duplex by nearly +2 °C per substitution compared to unmodified dA [1]. In a separate homoduplex comparison, the Tm order was: 2′-fluoro > 2′-O-propyl > 2′-O-methyl > RNA > DNA [2], indicating that while 2′-O-methyl provides strong stabilization, 2′-fluoro modifications offer incrementally higher Tm gains but at the cost of losing RNase H substrate capability.

duplex stability structure–activity relationship 2′-O-alkyl series

Fully 2′-O-Methyl/2′-Fluoro siRNA Motif Delivers >500-Fold Potency Improvement Over Unmodified siRNA

A fully chemically modified siRNA motif composed entirely of alternating 2′-O-methyl and 2′-fluoro nucleotides demonstrated >500-fold improvement in in vitro potency over unmodified siRNA in a dual-luciferase reporter assay [1]. This motif utilizes 2′-O-methyl nucleotides as the core stabilizing element, highlighting the essential role of 2-O-methyl-β-D-ribofuranose-derived monomers in achieving therapeutically relevant siRNA potency. The same study confirmed that OMe/F-modified siRNA consistently reduced mRNA and protein levels with equal or greater potency and efficacy than unmodified siRNA across multiple gene targets (PTEN, Eg5) [2]. Importantly, the enhancement derives specifically from the combination of 2′-O-methyl and 2′-fluoro modifications—neither modification alone achieved this magnitude of improvement, underscoring the irreplaceable contribution of the 2′-O-methyl component.

siRNA therapeutics chemical modification RNAi potency

2′-O-Methyluridine ADME Profile: Metabolic Conversion to Endogenous Nucleosides with 52.7% Renal Clearance

The ADME properties of [5-³H]-2′-O-methyluridine were determined following a single intravenous dose to male CD-1 mice [1]. Radioactivity was rapidly and widely distributed throughout the body and remained detectable in all tissues investigated over 48 hours. The parent compound represented only 5.89% of the total radioactivity AUC in plasma, with three major metabolites identified: uridine (32.8% of AUC), uracil (23.6%), and cytidine (8.11%) [1]. Renal excretion accounted for approximately 52.7% of the administered dose, with metabolism proceeding to endogenous compounds cytidine, uracil, cytosine, and uridine [1]. This metabolic profile—conversion to endogenous nucleosides—is distinct from the metabolic fate of 2′-deoxyuridine (which primarily enters the DNA synthesis salvage pathway) and from highly stabilized LNA monomers (which resist catabolism and may accumulate), providing a favorable toxicological liability profile for 2′-O-methyl-containing therapeutics.

ADME metabolic fate siRNA building block

Optimal Procurement Scenarios for 2-O-Methyl-beta-D-ribofuranose and Its Protected Derivatives


siRNA Therapeutic Development Requiring Sub-Nanomolar Potency with Acceptable Metabolic Clearance

Programs targeting hepatic genes via GalNAc-conjugated siRNA should prioritize 2-O-methyl-β-D-ribofuranose-derived phosphoramidites for the sense strand and selected antisense strand positions. Evidence from head-to-head comparisons demonstrates that alternating 2′-O-methyl/2′-fluoro modification patterns achieve >500-fold potency improvements over unmodified siRNA [1], while the ADME data confirm that liberated 2′-O-methyluridine is rapidly converted to endogenous nucleosides (32.8% uridine, 8.11% cytidine of plasma AUC) with 52.7% renal clearance [2]. This combination of potency and metabolic safety is foundational to approved siRNA drugs such as patisiran and givosiran, which incorporate extensive 2′-O-methyl modifications.

Antisense Oligonucleotide Programs Requiring RNase H Competence with Tuned Therapeutic Index

For gapmer ASO designs where RNase H recruitment is essential, 2-O-methyl-β-D-ribofuranose is the required sugar building block for the wing nucleotides. Unlike 2′-fluoro modifications, which abolish RNase H substrate capability [1], 2′-O-methyl wings maintain RNase H activity with a minimal central DNA window of 6 nucleotides [2]. The finding that a single 2′-O-methyl at gap position 2 substantially reduces hepatotoxicity while preserving antisense potency makes this sugar modification the primary tool for therapeutic index optimization in liver-targeted ASO programs.

Diagnostic Probe Manufacturing Where Shorter Probes Reduce Cost Without Sacrificing Sensitivity

Clinical diagnostics developers producing molecular beacon or linear probe-based RNA detection assays should procure 2-O-methyl-β-D-ribofuranose-derived phosphoramidites to achieve shorter, more specific probes. The documented equivalence between a 12-base 2′-O-methyl probe and a 19-base 2′-deoxy probe for RNA target Tm [1] translates directly to a 37% reduction in oligonucleotide synthesis cost per probe, while simultaneously improving mismatch discrimination. Fully modified 2′-O-methyl probes also show minimal degradation in human serum, extending the shelf-life and assay robustness of diagnostic kits [2].

Aptamer Selection and Optimization Requiring Long Serum Half-Life Without PEGylation

Aptamer discovery programs targeting systemic applications should use 2-O-methyl-β-D-ribofuranose-modified nucleotide triphosphates for SELEX or post-SELEX optimization. In direct serum stability comparisons, fully 100% 2′-O-methyl oligonucleotides (or 2′-O-methyl A, C, U + 2′-fluoro G) exhibited the longest half-lives among all tested modifications and demonstrated minimal degradation in human serum even after prolonged incubation [1]. This chemistry provides extended circulation durability without the need for PEG conjugation, simplifying downstream manufacturing and regulatory characterization.

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